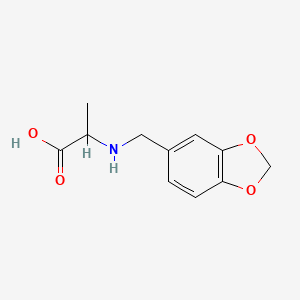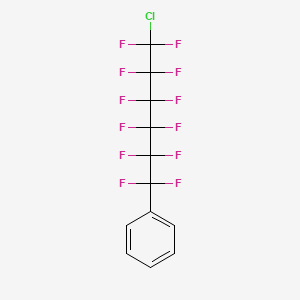
(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene is a fluorinated organic compound characterized by the presence of a benzene ring substituted with a 6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl group. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties, such as high thermal stability, chemical inertness, and low surface energy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene typically involves the following steps:
Fluorination: The starting material, hexylbenzene, undergoes a fluorination reaction using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) to introduce fluorine atoms into the hexyl chain.
Chlorination: The fluorinated hexylbenzene is then subjected to chlorination using chlorine gas (Cl2) or a chlorinating agent like sulfuryl chloride (SO2Cl2) to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer during the fluorination and chlorination steps. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-).
Oxidation Reactions: The benzene ring can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of hydroxylated or aminated derivatives.
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of partially or fully reduced derivatives.
Scientific Research Applications
(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including fluorinated polymers and surfactants.
Biology: Investigated for its potential use in drug delivery systems due to its chemical stability and biocompatibility.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques such as MRI, owing to its unique magnetic properties.
Industry: Utilized in the production of high-performance coatings, lubricants, and sealants due to its low surface energy and chemical resistance.
Mechanism of Action
The mechanism of action of (6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene involves its interaction with molecular targets through non-covalent interactions such as van der Waals forces and hydrophobic interactions. The high degree of fluorination enhances its ability to interact with hydrophobic regions of biomolecules, potentially affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxyl-benzene
- (6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy-tetrafluoroethanesulfonate
Uniqueness
(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene is unique due to its specific substitution pattern and the presence of both chlorine and multiple fluorine atoms. This combination imparts distinct chemical properties, such as enhanced thermal stability and resistance to chemical degradation, making it suitable for specialized applications in various fields.
Properties
CAS No. |
904-75-6 |
|---|---|
Molecular Formula |
C12H5ClF12 |
Molecular Weight |
412.60 g/mol |
IUPAC Name |
(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene |
InChI |
InChI=1S/C12H5ClF12/c13-12(24,25)11(22,23)10(20,21)9(18,19)8(16,17)7(14,15)6-4-2-1-3-5-6/h1-5H |
InChI Key |
QYJRZWYQEPDEAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)
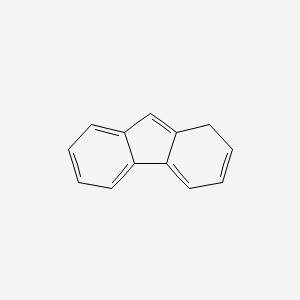
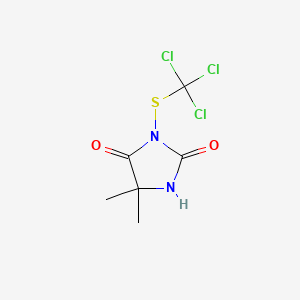
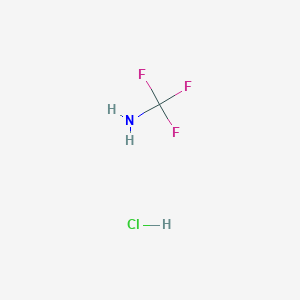
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)
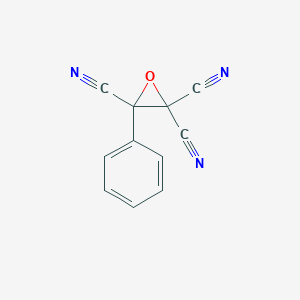
![(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate](/img/structure/B14751869.png)
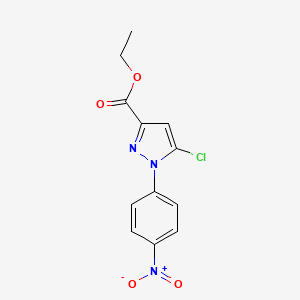
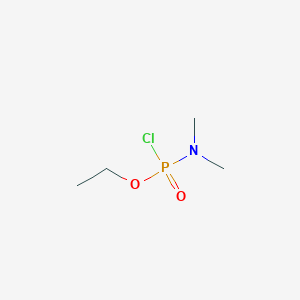
![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)

